molecular formula C19H32O3 B14436756 9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- CAS No. 79790-32-2

9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)-

Cat. No.: B14436756
CAS No.: 79790-32-2
M. Wt: 308.5 g/mol
InChI Key: HUDBAHZLUKDZOP-GDVMHIJESA-N
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Description

9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- is a conjugated polyunsaturated fatty acid methyl ester. This compound is characterized by the presence of a conjugated diene system and an oxo group at the 13th position. It is commonly found in plant seed oils and has been studied for its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- typically involves the esterification of the corresponding free acid. One common method is the reaction of 9,11-Octadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the free acid from natural sources, followed by esterification. The extraction process may include solvent extraction, followed by purification steps such as distillation or chromatography to isolate the desired compound. The esterification step is similar to the laboratory synthesis, using methanol and an acid catalyst.

Chemical Reactions Analysis

Types of Reactions

9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the oxo group or the double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its role in cellular signaling and metabolism.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

    Industry: Used in the formulation of various products, including cosmetics and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- involves its interaction with cellular targets such as enzymes and receptors. It can modulate signaling pathways involved in inflammation and cell proliferation. The compound’s effects are mediated through its ability to interact with peroxisome proliferator-activated receptors (PPARs), which regulate gene expression related to lipid metabolism and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,11-Octadecadienoic acid, 13-oxo-, methyl ester, (9Z,11E)- is unique due to the presence of the oxo group at the 13th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to modulate PPARs and its potential anti-inflammatory and anticancer properties make it a compound of significant interest in scientific research.

Properties

CAS No.

79790-32-2

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl (9Z,11E)-13-oxooctadeca-9,11-dienoate

InChI

InChI=1S/C19H32O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+

InChI Key

HUDBAHZLUKDZOP-GDVMHIJESA-N

Isomeric SMILES

CCCCCC(=O)/C=C/C=C\CCCCCCCC(=O)OC

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCC(=O)OC

Origin of Product

United States

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